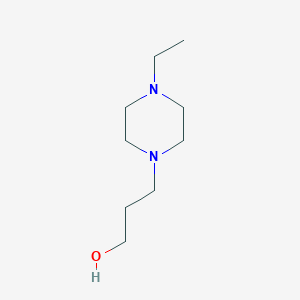![molecular formula C7H11NO2 B3329710 1-Aminospiro[2.3]hexane-1-carboxylic acid CAS No. 625827-37-4](/img/structure/B3329710.png)
1-Aminospiro[2.3]hexane-1-carboxylic acid
Descripción general
Descripción
1-Aminospiro[2.3]hexane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is a conformationally rigid analogue of amino acids such as glutamic acid and lysine . Its distinctive structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-Aminospiro[2.3]hexane-1-carboxylic acid involves several steps. One notable synthetic route starts from 3-methylidenecyclobutanecarbonitrile. The process includes a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method involves the transformation of the carboxyl group into an amino group protected by a Boc fragment using a modified Curtius reaction .
Análisis De Reacciones Químicas
1-Aminospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.
Reduction: The nitro and cyano groups in the synthetic intermediates can be reduced using selective reducing agents.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents and conditions used.
Common reagents include ethyl 2-diazo-2-nitroacetate for cycloaddition and selective reducing agents for the reduction steps. The major products formed from these reactions are typically derivatives of the original spirocyclic structure .
Aplicaciones Científicas De Investigación
1-Aminospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Biology: Its structural similarity to amino acids makes it useful in studying protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Aminospiro[2.3]hexane-1-carboxylic acid involves its interaction with molecular targets similar to those of natural amino acids. Its rigid structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. The pathways involved are often related to those modulated by glutamic acid and lysine, given its structural analogy .
Comparación Con Compuestos Similares
1-Aminospiro[2.3]hexane-1-carboxylic acid can be compared to other spirocyclic amino acids, such as:
1-Aminospiro[2.3]hexane-5-carboxylic acid: Another spirocyclic analogue with a different position of the carboxylic group.
4-Aminospiro[2.2]pentanecarboxylic acid: A smaller spirocyclic analogue with a different ring size.
The uniqueness of this compound lies in its specific ring structure and the position of the amino and carboxylic groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-aminospiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHFGZMZBROAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)




![(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3329666.png)





![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)

